Ethyl 4-chloro-3-ethylbenzoate
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Overview
Description
Ethyl 4-chloro-3-ethylbenzoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group, a chlorine atom, and an ester functional group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-3-ethylbenzoate can be synthesized through the esterification of 4-chloro-3-ethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as modified clay, can enhance the conversion rate and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-3-ethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 4-chloro-3-ethylbenzoic acid and ethanol.
Reduction: Reduction with lithium aluminum hydride can convert the ester to the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 4-chloro-3-ethylbenzoic acid and ethanol.
Reduction: 4-chloro-3-ethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-3-ethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-ethylbenzoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active acid form, which can then interact with various biological pathways. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
- Ethyl 3-chloro-4-ethoxybenzoate
- Ethyl 4-chloro-3-hydroxybenzoate
- Ethyl 4-chloro-3-methylbenzoate
Comparison: Ethyl 4-chloro-3-ethylbenzoate is unique due to the specific positioning of the ethyl and chlorine groups on the benzene ring, which influences its chemical reactivity and biological interactions. Compared to similar compounds, it may exhibit different physical properties, such as boiling and melting points, and distinct reactivity patterns in substitution and reduction reactions .
Properties
Molecular Formula |
C11H13ClO2 |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
ethyl 4-chloro-3-ethylbenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
BZCWJSFGHMZJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)OCC)Cl |
Origin of Product |
United States |
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